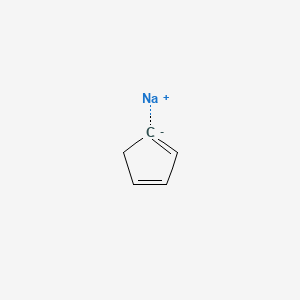
sodium;cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;cyclopenta-1,3-diene is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry, particularly in the synthesis of metallocenes and other cyclopentadienyl derivatives .
Preparation Methods
sodium;cyclopenta-1,3-diene is commercially available as a solution in tetrahydrofuran (THF). It is typically prepared by treating cyclopentadiene with sodium. The reaction can be conducted by heating a suspension of molten sodium in dicyclopentadiene . The general reaction is as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ]
In former times, sodium was provided in the form of “sodium wire” or “sodium sand,” a fine dispersion of sodium prepared by melting sodium in refluxing xylene and rapidly stirring . Sodium hydride is also a convenient base for this preparation: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ]
Chemical Reactions Analysis
sodium;cyclopenta-1,3-diene undergoes various types of reactions, including:
Substitution Reactions: It reacts with metal halides to form metallocenes. For example[ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Addition Reactions: It can react with carbonyl compounds to form substituted cyclopentadienyl derivatives[ \text{NaC}_5\text{H}_5 + \text{O}=\text{C}(\text{OEt})_2 \rightarrow \text{NaC}_5\text{H}_4\text{CO}_2\text{Et} + \text{NaOEt} ]
Common reagents used in these reactions include metal halides and carbonyl compounds, and the major products formed are metallocenes and substituted cyclopentadienyl derivatives .
Scientific Research Applications
sodium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are used in the synthesis of biologically active compounds.
Industry: this compound is used in the production of materials with specific electronic properties, such as those used in battery technology.
Mechanism of Action
The mechanism by which sodiumcyclopentadienide exerts its effects is primarily through its ability to donate electrons and form stable complexes with metals. The cyclopentadienide anion (C₅H₅⁻) acts as a ligand, coordinating with metal centers to form metallocenes. This coordination stabilizes the metal center and facilitates various catalytic processes .
Comparison with Similar Compounds
sodium;cyclopenta-1,3-diene is unique due to its ability to form stable metallocene complexes. Similar compounds include:
Potassiumcyclopentadienide (C₅H₅K): Similar in reactivity but less commonly used due to the higher reactivity of potassium.
Lithiumcyclopentadienide (C₅H₅Li): Often used in similar applications but can be more reactive and less stable than sodiumcyclopentadienide.
Tetrabutylammoniumcyclopentadienide (C₅H₅NBu₄): Used in ionic form and supported entirely by ionic bonding.
These compounds share similar reactivity patterns but differ in their stability and ease of handling, making sodiumcyclopentadienide a preferred choice in many applications.
Properties
Molecular Formula |
C5H5Na |
|---|---|
Molecular Weight |
88.08 g/mol |
IUPAC Name |
sodium;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 |
InChI Key |
JQUZTGJSSQCTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















